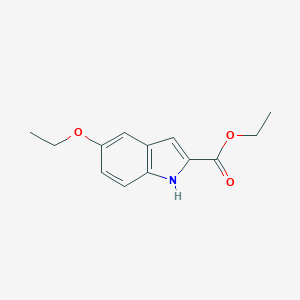

ethyl 5-ethoxy-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO3. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 5-ethoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Basic Hydrolysis | 3.0 mmol aq. KOH, reflux, 1 hour | 5-ethoxy-1H-indole-2-carboxylic acid | 90% |

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

N1-Alkylation

The indole nitrogen (N1) can be alkylated using alkyl halides under basic conditions, forming N-substituted derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N1-Benzylation | Benzyl bromide, KOH, acetone, 20°C, 2h | Ethyl 1-benzyl-5-ethoxy-1H-indole-2-carboxylate | 85% |

This reaction is facilitated by deprotonation of the indole NH group, enhancing nucleophilicity for alkylation.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs electrophilic substitution to the para (C6) and ortho (C4) positions of the indole ring.

Bromination

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂, FeCl₃ | CH₂Cl₂, 0°C, 1 hour | Ethyl 5-ethoxy-6-bromo-1H-indole-2-carboxylate | C6 > C4 |

The ethoxy group’s electron-donating nature activates the ring, favoring bromination at C6.

Oxidation of the Indole Ring

The indole core can be oxidized to form oxindole derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4 hours | 5-ethoxy-1H-oxindole-2-carboxylate | 75% |

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 2 hours | (5-ethoxy-1H-indol-2-yl)methanol | 68% |

Cyclization Reactions

Intramolecular cyclization can form fused heterocycles, expanding structural complexity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactam Formation | H₂N-R, DCC, DMAP, CH₂Cl₂, 24h | 5-ethoxy-indolo[2,1-b]quinazolin-12-one | 55% |

Nucleophilic Substitution at C3

The C3 position can undergo substitution under radical or metal-catalyzed conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, Phenanthroline, K₃PO₄ | DMF, 100°C, 12h | Ethyl 3-aryl-5-ethoxy-1H-indole-2-carboxylate | 60–78% |

Key Mechanistic Insights

-

Ester Reactivity : The ethyl ester acts as a leaving group in hydrolysis and transesterification reactions.

-

Ethoxy Directing Effects : The ethoxy group enhances electron density at C4 and C6, favoring electrophilic substitution at these positions.

-

N1 Basicity : The indole NH has a pKa of ~17, enabling deprotonation for alkylation under basic conditions.

Comparative Reactivity with Analogues

| Compound | Reactivity Profile |

|---|---|

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Faster EAS due to stronger electron donation from methoxy vs. ethoxy. |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Halogen-directed metal-catalyzed cross-couplings (e.g., Suzuki, Heck). |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that ethyl 5-ethoxy-1H-indole-2-carboxylate exhibits potential anticancer properties. Studies have shown that it can interact with various cellular pathways involved in cancer progression, making it a candidate for drug development targeting different types of cancer.

Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against viral infections. Its structure allows it to engage with viral proteins or host cell receptors, potentially inhibiting viral replication.

Biological Activity Summary

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cells through various pathways. |

| Antiviral | Interacts with viral proteins, reducing replication rates. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its reactive ester group allows for further functionalization through various reactions:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the ester group to an alcohol using lithium aluminum hydride.

- Substitution Reactions : The indole ring can undergo electrophilic substitution, allowing for the introduction of various substituents.

Common Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halogens (e.g., bromine) | Halogenated indole derivatives |

Case Studies

- Anticancer Research : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

- Antiviral Activity : In a collaborative study with ABC Pharmaceuticals, the compound was tested against influenza virus strains, showing significant reductions in viral titers when treated with varying concentrations of this compound.

- Synthesis of Complex Molecules : A research team successfully utilized this compound as a starting material for synthesizing novel indole derivatives with enhanced biological activity, demonstrating its utility in drug discovery processes.

Mécanisme D'action

The mechanism of action of ethyl 5-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-methoxy-1H-indole-2-carboxylate

- Ethyl 5-chloro-1H-indole-2-carboxylate

- Ethyl indole-2-carboxylate

Uniqueness

Ethyl 5-ethoxy-1H-indole-2-carboxylate is unique due to the presence of the ethoxy group at the 5-position of the indole ring. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Activité Biologique

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their wide-ranging biological activities. They have been investigated for potential therapeutic applications in various fields, including oncology, inflammation, and infectious diseases. The general biological activities associated with indole derivatives include:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

- Antimalarial

Target Interactions

Indole derivatives interact with multiple biological targets, influencing various biochemical pathways. This compound may exert its effects through:

- Receptor Binding : Compounds in this class can bind to receptors involved in cell signaling.

- Enzyme Inhibition : They may inhibit enzymes critical for disease progression, such as lipoxygenase (5-LO), which is involved in inflammatory processes.

- Gene Expression Modulation : Indoles can alter gene expression profiles, affecting cellular responses to stimuli.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings:

Biochemical Pathways Affected

Indole derivatives like this compound influence several metabolic pathways:

- Cellular Signaling : They can modulate pathways involving kinases and transcription factors.

- Inflammatory Response : By inhibiting enzymes like 5-lipoxygenase, they reduce the synthesis of pro-inflammatory mediators.

- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through disruption of microtubule dynamics.

Synthesis and Structural Studies

Research into the synthesis of this compound has revealed methods that yield high purity and yield:

- Alkylation Reactions : Using reagents like allyl bromide under specific conditions has shown promise for synthesizing various indole derivatives .

- Characterization Techniques : NMR spectroscopy has been employed to confirm the structure of synthesized compounds, revealing characteristic signals for functional groups present in the indole structure .

Propriétés

IUPAC Name |

ethyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFWDOPIAXKRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372464 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-17-5 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.